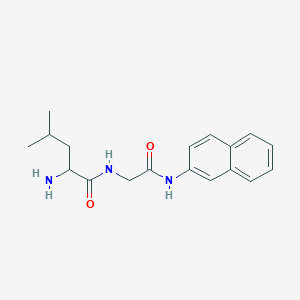

Leu-Gly beta-naphthylamide

説明

Significance of Synthetic Chromogenic Substrates in Enzyme Characterization

Synthetic chromogenic substrates are instrumental in the field of biochemistry for the detection and characterization of enzymes. scbt.combiosynth.com These compounds are designed to mimic the natural substrates of enzymes but yield a colored product upon enzymatic cleavage, providing a visual and quantifiable measure of enzyme activity. scbt.combiosynth.com The simplicity and effectiveness of this method make it a cornerstone of various research applications, including the study of enzymatic pathways, enzyme kinetics, and the screening of enzyme inhibitors. scbt.com Their utility extends to microbiology for identifying bacteria based on their enzymatic profiles and to environmental science for detecting contaminants through enzyme-based assays. scbt.com The immediate visual feedback offered by chromogenic substrates makes them a valuable tool in both cellular and molecular research, often eliminating the need for more complex detection methods like fluorescence or radioactive labeling. scbt.com

Overview of Leucylglycine β-Naphthylamide as a Peptidase Substrate

Leucylglycine β-naphthylamide is a synthetic dipeptide substrate specifically designed for the detection and assay of various peptidases. google.comresearchgate.net It consists of the dipeptide leucylglycine linked to a β-naphthylamide group. google.comchemical-suppliers.eu When a peptidase cleaves the peptide bond between the glycine (B1666218) and the β-naphthylamide, it liberates the free β-naphthylamine. nih.gov This released molecule can then be detected, often through a secondary reaction that produces a colored or fluorescent product, allowing for the quantification of peptidase activity. nih.govjneurosci.org This substrate has been employed in studies to characterize peptidase activity in various biological samples, including tissue extracts and cell cultures. nih.govnih.gov

Historical Context of Naphthylamide Substrates in Enzymology

The use of naphthylamide derivatives as substrates for peptidases dates back to the mid-20th century. In 1954, Gomori first introduced the concept of using acyl naphthylamines for the enzymatic hydrolysis by aminopeptidases. jst.go.jp This was followed by the development of chromogenic substrates for these enzymes. jst.go.jp The histochemical demonstration of leucine (B10760876) aminopeptidase (B13392206) using L-leucyl-β-naphthylamide was a significant advancement, allowing for the localization of this enzyme within tissues. jst.go.jp Over the years, a variety of amino acid and peptide-naphthylamide derivatives have been synthesized to probe the specificity of different peptidases. jneurosci.orgjst.go.jp These substrates, including L-leucine-4-methoxy-β-naphthylamide, were developed to improve the localization and sensitivity of histochemical assays. jst.go.jp The introduction of chromogenic peptide substrates in the early 1970s revolutionized enzyme assays in various fields, particularly in the study of the coagulation, fibrinolytic, and complement systems. nih.gov

Chemical and Physical Properties

Leucylglycine β-naphthylamide is a solid at room temperature. keyscientific.com Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₈H₂₃N₃O₂ |

| Molecular Weight | 329.4 g/mol |

| CAS Number | 100930-00-5 |

| Synonyms | H-Leu-Gly-βNA, Leu-Gly-β-naphthylamide, L-Leucylglycine-β-naphthylamide |

Data sourced from chemical-suppliers.euchemicalbook.commolaid.com

The structure of Leucylglycine β-naphthylamide consists of an L-leucine residue linked to a glycine residue, which is in turn attached to a β-naphthylamine molecule through an amide bond. chemical-suppliers.eu

The synthesis of peptide naphthylamides generally involves solid-phase peptide synthesis (SPPS). google.com This method typically starts with a resin to which the C-terminal amino acid, in this case, a modified β-naphthylamine, is attached. Subsequent amino acids, which are protected at their N-terminus (e.g., with Fmoc), are then added sequentially to build the desired peptide chain. google.com

Mechanism of Action and Detection

The utility of Leucylglycine β-naphthylamide as a substrate lies in its ability to be specifically cleaved by certain peptidases. The enzyme recognizes the leucylglycine dipeptide and hydrolyzes the peptide bond between the glycine residue and the β-naphthylamide moiety. nih.gov

This enzymatic cleavage releases free β-naphthylamine. nih.gov In histochemical applications, the liberated β-naphthylamine is then coupled with a diazonium salt present in the reaction mixture. nih.gov This coupling reaction forms an insoluble, colored azo dye at the site of enzyme activity, allowing for the microscopic localization of the peptidase within a tissue section. nih.gov For quantitative biochemical assays, the released β-naphthylamine can be measured spectrophotometrically or fluorometrically, often after a chemical derivatization step to enhance its signal. jneurosci.orgnih.gov For instance, a colorimetric assay can be performed using the Bratton-Marshall reaction, where the liberated β-naphthylamine is diazotized and then coupled to a chromogenic agent to produce a colored product whose absorbance can be measured. jci.org

Applications in Biochemical Research

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-12(2)9-16(19)18(23)20-11-17(22)21-15-8-7-13-5-3-4-6-14(13)10-15/h3-8,10,12,16H,9,11,19H2,1-2H3,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBHTGLALGGOMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401990 | |

| Record name | 2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100930-00-5 | |

| Record name | 2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Leu-Gly β-naphthylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Hydrolysis and Substrate Specificity of Leucylglycine β Naphthylamide

Hydrolysis by Aminopeptidases

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. The hydrolysis of leucylglycine β-naphthylamide is a hallmark reaction for many enzymes within this family, though the efficiency of this process is dependent on the specific enzyme's structural and chemical properties.

Several aminopeptidases exhibit broad substrate specificity, readily hydrolyzing a variety of amino acid β-naphthylamides, including those with N-terminal leucine (B10760876) residues. For instance, an aminopeptidase (B13392206) purified from the mushroom Lyophyllum cinerascens demonstrates activity against a range of amino acid β-naphthylamides, with a preference for phenylalanine, followed by leucine. nih.gov Similarly, aminopeptidases from the fungus Aspergillus oryzae show high specificity for L-leucyl-β-naphthylamide. researchgate.net In the plant kingdom, an aminopeptidase from Japanese apricot seeds also displays high specificity for substrates with a hydrophobic amino-terminal residue like leucine. tandfonline.com Marine labyrinthulids also produce leucine aminopeptidases (LAPs) that preferentially hydrolyze substrates with an N-terminal L-leucine residue. kagoshima-u.ac.jp

The hydrolysis rates of different peptide substrates by these broad-spectrum aminopeptidases can vary. For example, the aminopeptidase from Japanese apricot hydrolyzes dipeptides and tripeptides with N-terminal leucine or phenylalanine. tandfonline.com Interestingly, the addition of a glycine (B1666218) residue to the C-terminus of Leu-Gly and Phe-Gly to form tripeptides increases the rate of hydrolysis, suggesting a higher affinity for longer peptides. tandfonline.com

Aminopeptidase N (APN) is a well-characterized zinc-dependent metallopeptidase known to hydrolyze neutral amino acids from the N-terminus of peptides. In Escherichia coli, peptidase N, an enzyme analogous to mammalian APN, catalyzes the hydrolysis of amino acid β-naphthylamides. annualreviews.org Strains of E. coli containing only peptidase N are capable of utilizing Leu-Gly-Gly as a source of leucine, indicating that this enzyme can effectively hydrolyze peptides containing this sequence. annualreviews.org Studies on aminoacyl-β-naphthylamide hydrolases from various human tissues, which are largely attributable to APN activity, have shown that L-leucylglycine acts as a competitive inhibitor of the hydrolysis of L-leucyl-β-naphthylamide. nih.gov This competitive inhibition underscores the interaction of leucylglycine-containing substrates with the active site of APN.

Aspartate aminopeptidases exhibit a strong preference for N-terminal aspartate or glutamate (B1630785) residues. An aminopeptidase from Bacillus subtilis, designated aminopeptidase III, most efficiently utilizes L-α-aspartyl-β-naphthylamide as a substrate. asm.org Similarly, a novel aminopeptidase from Burkholderia cepacia shows narrow substrate specificity toward N-terminal acidic amino acid residues, with activity determined using Asp-βNA. oup.com This high degree of specificity for acidic residues distinguishes them from aminopeptidases that preferentially hydrolyze substrates with neutral or hydrophobic N-termini like leucylglycine β-naphthylamide. Therefore, aspartate aminopeptidases would not be expected to significantly hydrolyze leucylglycine β-naphthylamide.

Neuron-specific aminopeptidase (NAP) and the more ubiquitous puromycin-sensitive aminopeptidase (PSA, also known as cytosol alanyl aminopeptidase, EC 3.4.11.14) are two distinct aminopeptidases found in the brain. nih.gov Both enzymes can be assayed using Leu-β-naphthylamide as a substrate. nih.gov PSA, a zinc metallopeptidase, hydrolyzes amino acids from the N-terminus of its substrates and is involved in the degradation of various peptides, including enkephalins and the neurotoxic protein Tau. wikipedia.orgacs.org PSA has been shown to be the primary peptidase responsible for digesting polyglutamine sequences. embopress.org While both NAP and PSA can hydrolyze Leu-β-naphthylamide, their developmental profiles and specific activities differ significantly. nih.gov

Prokaryotic organisms express a diverse array of aminopeptidases. Streptomyces peptidofaciens produces an aminopeptidase with an optimal pH of 8.0 for the hydrolysis of Leu-β-naphthylamide. tandfonline.com This enzyme is thermostable and shows high activity towards Leu-Gly-Gly. tandfonline.com In contrast, some bacteria possess more specialized aminopeptidases. For example, Bacillus subtilis produces at least three distinct L-aminopeptidases with different substrate specificities. asm.org Aminopeptidase I from this organism hydrolyzes L-alanyl-β-naphthylamide most rapidly, while aminopeptidase II prefers L-lysyl-β-naphthylamide. asm.org Leucine aminopeptidase (LAP) is also found in many gut Streptococcus species and is involved in the regular turnover of intracellular proteins by cleaving N-terminal amino acids from various peptides. pubiome.org

Specific Aminopeptidase Classes and Leucylglycine β-Naphthylamide Turnover

Plant Aminopeptidases (e.g., from Barley and Pea)

Aminopeptidases, enzymes that cleave amino acids from the N-terminus of proteins and peptides, are widespread in plants and play crucial roles in protein turnover and mobilization of storage proteins. Studies on plant-derived aminopeptidases reveal varying specificities towards Leucylglycine β-naphthylamide and related substrates.

A peptidase purified from germinated barley (Hordeum vulgare) grains demonstrates high activity on di- and tripeptides with N-terminal leucine, such as Leu-Gly-Gly. However, it hydrolyzes leucyl-β-naphthylamide very slowly, suggesting a preference for peptide bonds in longer chains over the amide bond in this particular synthetic substrate. wikipedia.org Germinated barley is known to contain at least one enzyme that hydrolyzes L-leucyl-β-naphthylamide (LNA). researchgate.net Further research has identified multiple aminopeptidases in germinating barley with optimal activity at neutral to slightly alkaline pH (7.4-8.2), showing preferences for substrates with N-terminal Phe, Leu, Ala, and Pro. researchgate.net

Similarly, an aminopeptidase from pea (Pisum sativum) seeds, designated AP1, is highly specific for β-naphthylamides of hydrophobic amino acids. slideshare.net This pea enzyme exhibits a broader specificity for peptide substrates, rapidly hydrolyzing those with a hydrophobic amino acid in the penultimate position. slideshare.net

An aminopeptidase from the Japanese apricot (Prunus mume) also shows a preference for hydrophobic amino acids at the N-terminal position and resembles the barley and pea enzymes in its preference for a hydrophobic residue in both the amino-terminal and penultimate positions. slideshare.net

Comparative Substrate Preference Among Aminopeptidases

The preference for Leucylglycine β-naphthylamide and similar substrates varies significantly among aminopeptidases from different sources. This comparative specificity is essential for classifying these enzymes and understanding their physiological roles.

A novel neuron-specific aminopeptidase (NAP-2) found in rat brain synaptosomes demonstrates a clear preference for Leucyl β-naphthylamide (Leu βNA), which is its most effectively hydrolyzed substrate. researchgate.net The hydrolytic efficiency for other amino acid β-naphthylamides follows a distinct order, as detailed in the table below. researchgate.net

| Substrate | Relative Hydrolytic Efficiency (kcat/Km) |

| Leucyl β-naphthylamide | Highest |

| Met βNA = Arg βNA = Lys βNA | High |

| Ala βNA | Moderate |

| Tyr βNA > Phe βNA | Lower |

| Table 1: Substrate preference of neuron-specific aminopeptidase (NAP-2). Data sourced from a study on rat brain synaptosomes. researchgate.net |

In microorganisms, substrate preferences also vary. An aminopeptidase from Streptomyces peptidofaciens was found to most suitably hydrolyze Leu-Gly-Gly among various synthetic peptides tested, using Leu-β-naphthylamide as the assay substrate. colab.ws In spring wheat, aminopeptidases preferentially hydrolyze Phe-β-NA, but also substantially cleave the naphthylamides of Leucine and Tyrosine. scbt.com In contrast, human liver alanine (B10760859) aminopeptidase uses L-Ala-β-naphthylamide as a substrate, and its hydrolysis is inhibited noncompetitively by hydrophobic L-amino acids like Leucine. nih.gov The hydrolysis of L-leucylglycine has been shown to be a competitive inhibitor for aminoacyl-β-naphthylamide hydrolases from various human tissues. nih.gov

Hydrolysis by Other Peptidase Families

Beyond aminopeptidases, other peptidase families can interact with and hydrolyze Leucylglycine β-naphthylamide or its constituent peptide bond.

Oligopeptidases and their Interaction Profiles

Oligopeptidases are enzymes that cleave peptides but not proteins. Aminooligopeptidase, also known as aminopeptidase N, is abundant in the intestinal brush border and is capable of releasing N-terminal amino acids from oligopeptides. portlandpress.com Its standard substrates include those with N-terminal Leucine linked to a reporter group like 2-naphthylamide. portlandpress.com

Conversely, some oligopeptidases show no activity towards related substrates. Oligopeptidase B (OpdB) from Salmonella, a serine peptidase, did not hydrolyze Cbz-Gly-Gly-Leu-pNA or Cbz-Leu-Leu-Glu-βNA, suggesting a specificity that may preclude it from acting on Leucylglycine β-naphthylamide. vdoc.pub Another enzyme, an adenohypophyseal endopeptidase, was found to hydrolyze the model substrate N-acetyl-Leu-Gly-Leu-beta-naphthylamide at the Leu-Gly peptide bond, demonstrating endopeptidase activity on an oligopeptide containing the Leu-Gly linkage. nih.gov

Dipeptidases and Leucylglycine β-Naphthylamide

Dipeptidases specifically hydrolyze dipeptides. While Leucylglycine β-naphthylamide is a dipeptide derivative, the primary action of dipeptidases is on the unmodified dipeptide, L-leucyl-L-glycine. researchgate.net Mutants of Salmonella typhimurium lacking a specific dipeptidase (peptidase D) were unable to use L-leucyl-L-glycine as a leucine source, confirming the enzyme's role in its breakdown. asm.org Several dipeptidases, including glycyl-leucine dipeptidase, are known to hydrolyze a variety of dipeptides. nih.gov In some cases, distinguishing the activity of a leucine aminopeptidase from a dipeptidase can be challenging when using L-leucyl-glycine as a substrate. researchgate.netnih.govoup.comcapes.gov.br Dipeptidyl aminopeptidase (DAP) activity towards L-leucylglycine-β-naphthylamide has been detected in extracts of the honeybee Apis mellifera. periodikos.com.br

Prolinases (PepR) and Hydrolytic Activity

Prolinases, or prolyl aminopeptidases (PepR), are enzymes that typically cleave dipeptides with a proline residue. However, some exhibit broader specificity. The PepR from Lactobacillus rhamnosus has been shown to hydrolyze not only Pro-Leu but also other dipeptides and tripeptides, including Leu-Gly-Gly. acs.orgnih.gov Notably, this cloned PepR also demonstrated hydrolytic activity against the chromogenic substrate L-leucine-β-naphthylamide. acs.orgnih.gov This indicates a broad substrate specificity for the L. rhamnosus PepR enzyme, which contrasts with the PepR from Lactobacillus helveticus, an enzyme that does not hydrolyze Leu-Gly-Gly. acs.org This broader activity profile classifies the L. rhamnosus PepR as a broad-spectrum prolinase. kagoshima-u.ac.jp

Enzymatic Reaction Mechanisms with Leucylglycine β-Naphthylamide

The hydrolysis of the amide bond in Leucylglycine β-naphthylamide is accomplished through different catalytic mechanisms depending on the peptidase family.

Metallo-aminopeptidase Mechanism: Many aminopeptidases, such as aminopeptidase N, are metalloenzymes that require a divalent metal ion (e.g., Zn²⁺) in their active site. The catalytic process involves the coordination of the metal ion with the free N-terminal amino group of the leucine residue and the carbonyl oxygen of the scissile amide bond. This interaction polarizes the carbonyl group, making its carbon atom more susceptible to nucleophilic attack by a water molecule, which is itself activated by a nearby basic residue in the active site. This leads to the formation of a tetrahedral intermediate that subsequently collapses, cleaving the Leu-Gly bond and releasing β-naphthylamine.

Serine Peptidase Mechanism: Other peptidases that can hydrolyze this substrate, such as certain oligopeptidases and the prolinase (PepR) from Lactobacillus rhamnosus, belong to the serine peptidase family. These enzymes utilize a catalytic triad (B1167595), typically composed of Serine, Histidine, and Aspartate residues, in their active site. wikipedia.org The reaction proceeds via a concerted mechanism where the serine's hydroxyl group, acting as a nucleophile, attacks the carbonyl carbon of the amide bond. acs.orgnih.gov This attack is facilitated by the histidine residue, which accepts the proton from the serine hydroxyl, and the aspartate residue, which stabilizes the resulting positive charge on the histidine. wikipedia.org This process forms a transient tetrahedral intermediate and an acyl-enzyme intermediate, where the leucine moiety is covalently bonded to the serine residue. The acyl-enzyme is then hydrolyzed by a water molecule, regenerating the active enzyme and releasing the final products. wikipedia.org

Catalytic Hydrolysis Insight

The enzymatic hydrolysis of Leucylglycine β-naphthylamide typically involves the cleavage of the peptide bond. Studies on various peptidases indicate a common mechanism where the enzyme's active site facilitates the breakage of the peptide linkage. For instance, certain endopeptidases are known to hydrolyze peptides at the carboxyl terminus of hydrophobic amino acids. nih.gov In substrates containing a Leu-Gly sequence, such as N-acetyl-Leu-Gly-Leu-beta-naphthylamide, cleavage has been observed specifically at the Leu-Gly peptide bond. nih.gov This suggests that enzymes recognizing this motif position the scissile bond within the catalytic center for hydrolysis. The process is characteristic of metallopeptidases, which utilize a metal ion, often zinc, to activate a water molecule that performs a nucleophilic attack on the peptide bond's carbonyl carbon. irb.hr Similarly, serine endopeptidases utilize a catalytic triad of amino acids to achieve cleavage. researchgate.net

Sequential Cleavage of Amino Acid Residues

The breakdown of Leucylglycine β-naphthylamide can occur through sequential cleavage, primarily driven by aminopeptidases. These enzymes act on the N-terminus of peptides, sequentially removing amino acid residues. Research on aminopeptidases from various sources, such as Japanese apricot, shows that they can hydrolyze peptides like Leu-Gly-Gly by releasing the N-terminal leucine first. tandfonline.com This mode of action suggests that when Leucylglycine β-naphthylamide is the substrate, an aminopeptidase would first cleave the bond between leucine and glycine, releasing leucine. The resulting Glycyl-β-naphthylamide could then be further hydrolyzed by the same or a different peptidase. The rate of hydrolysis can be influenced by the length of the peptide chain; for example, some aminopeptidases hydrolyze tripeptides like Leu-Gly-Gly more rapidly than the corresponding dipeptide Leu-Gly. tandfonline.com

Kinetic Characterization of Enzymes Utilizing Leucylglycine β-Naphthylamide

The kinetic characterization of enzymes that hydrolyze Leucylglycine β-naphthylamide is crucial for understanding their efficiency and behavior under different environmental conditions. This involves determining key parameters that define the enzyme-substrate interaction.

Michaelis-Menten Kinetics (K_m, V_max, k_cat) Determination

The kinetics of enzymes that hydrolyze Leucylglycine β-naphthylamide can be described by the Michaelis-Menten model. libretexts.org This model relates the initial reaction velocity (V₀) to the substrate concentration ([S]) through the Michaelis constant (K_m) and the maximum velocity (V_max).

K_m (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the substrate's binding affinity to the enzyme. libretexts.org

V_max (Maximum Velocity): The maximum rate of reaction when the enzyme is saturated with the substrate. libretexts.org

k_cat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated.

While Leucylglycine β-naphthylamide is a recognized substrate, detailed kinetic studies often utilize simpler related substrates, such as L-Leucyl-β-naphthylamide or L-Leucyl-p-nitroanilide, for which extensive data is available. For example, studies on various aminopeptidases have determined K_m and V_max values using these alternative substrates, as shown in the illustrative table below.

| Enzyme Source | Substrate Used in Study | K_m (mM) | V_max (μmol/h/mg) | Reference |

|---|---|---|---|---|

| Sweet Potato Sprouts (AP2) | Leu-4-nitroanilide | 0.076 | 1.29 | sinica.edu.tw |

| Bovine Lymph Nodes (BANA Hydrolase) | Leu-2-naphthylamide | Data not specified | Data not specified, but noted as a good substrate | core.ac.uk |

| Flavobacterium meningosepticum Arylamidase | Leu-β-naphthylamide | 0.18 | Relative rate of 100 | tandfonline.com |

| Phaseolus vulgaris Aminopeptidase | L-Leu-ß-naphthylamide | 0.17 | 1.61 | scielo.br |

Note: The data in this table is for related substrates and serves to illustrate the parameters measured. Specific kinetic values for Leucylglycine β-naphthylamide are not available in the cited sources.

pH Optima for Hydrolysis

The enzymatic activity against Leucylglycine β-naphthylamide is highly dependent on pH, as this affects the ionization state of amino acid residues in the enzyme's active site and of the substrate itself. Each enzyme exhibits a characteristic optimal pH at which its catalytic activity is maximal. For many aminopeptidases and proteases that cleave leucine-containing substrates, this optimum is typically in the neutral to slightly alkaline range.

| Enzyme Source | Substrate Used in Study | Optimal pH | Reference |

|---|---|---|---|

| Borrelia burgdorferi Aminopeptidase | L-AMC Substrate | 7.5 | nih.gov |

| Sweet Potato Sprouts (AP2) | L-alanine-4-nitroanilide | 7.6 | sinica.edu.tw |

| Bovine Lymph Nodes (BANA Hydrolase) | Bz-Arg-2-NNap | 6.5 - 7.0 | core.ac.uk |

| Streptomyces peptidofaciens Aminopeptidase | Leu-β-naphthylamide | 8.0 | tandfonline.com |

| Lyophyllum cinerascens Aminopeptidase | Leu-β-naphthylamide | 7.2 | nih.gov |

| Flavobacterium meningosepticum Arylamidase | Leu-β-naphthylamide | 7.5 | tandfonline.com |

| Phaseolus vulgaris Aminopeptidase | Leu-β-naphthylamide | 7.0 | scielo.br |

Note: The data in this table is for related substrates and illustrates the typical pH optima for enzymes that would likely hydrolyze Leucylglycine β-naphthylamide.

Temperature Optima for Hydrolysis

Temperature significantly influences the rate of enzymatic reactions. As temperature increases, the rate of hydrolysis of Leucylglycine β-naphthylamide generally rises until it reaches an optimal point. Beyond this temperature, the enzyme begins to denature, leading to a rapid loss of activity. The optimal temperature can vary widely depending on the enzyme's source organism and its structural stability. For example, thermophilic enzymes can have very high temperature optima.

| Enzyme Source | Substrate Used in Study | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| Borrelia burgdorferi Aminopeptidase | L-AMC Substrate | 60 | nih.gov |

| Flavobacterium meningosepticum Arylamidase | Leu-β-naphthylamide | 42 | tandfonline.com |

| Debaryomyces hansenii Prolyl Aminopeptidase | Pro-AMC | 45 | nih.gov |

Note: The data in this table is for related substrates and illustrates the typical temperature optima for relevant enzymes.

Influence of Modulators on Enzymatic Activity

The hydrolysis of Leucylglycine β-naphthylamide can be influenced by various modulators, including activators and inhibitors. These molecules can bind to the enzyme and either enhance or decrease its catalytic activity.

Inhibitors: Many peptidases that act on this substrate are metalloenzymes and are thus inhibited by chelating agents like EDTA and 1,10-phenanthroline (B135089), which remove the essential metal ion from the active site. core.ac.ukscielo.br Thiol-blocking reagents such as p-chloromercuribenzoate (p-CMB) can inhibit cysteine peptidases. sinica.edu.twscielo.br Natural peptide inhibitors like bestatin (B1682670) are also known to inhibit certain aminopeptidases. scielo.brnih.gov

Activators: Some enzymes may require the presence of specific metal ions for full activity. For instance, the activity of certain aminopeptidases is enhanced in the presence of ions like Mg²⁺ or Ca²⁺. tandfonline.comnih.gov The presence of ethanol (B145695) and calcium has also been shown to modulate the activity of aminopeptidases at the synapse level, indicating complex regulatory mechanisms. oup.com

Effects of Metal Ions (Mg2+, Mn2+, Co2+, Zn2+, Ca2+)

The activity of peptidases that hydrolyze Leu-Gly β-naphthylamide is highly dependent on the presence of specific metal ions, which can act as activators or inhibitors.

For instance, some leucine aminopeptidases are stabilized and potentially activated by Magnesium (Mg2+) and Manganese (Mn2+). nih.gov In studies of leucine aminopeptidase from barley, both Mg2+ and Mn2+ were found to stabilize the enzyme. nih.gov In contrast, other peptidases are strongly inhibited by Mn2+. asm.org The effect of Cobalt (Co2+) can vary, with some studies showing it to be an inhibitor of peptidase activity, while others report it can stimulate the activity of certain leucine aminopeptidases by over 100%. asm.orgresearchgate.net

Zinc (Zn2+) almost universally acts as an inhibitor, with studies showing it inhibits a wide range of peptidases. asm.orgresearchgate.net In one case, Zn2+ was found to suppress almost all enzyme activity at a concentration of 1.0 mM. researchgate.net Calcium (Ca2+), on the other hand, often has no significant effect on the hydrolysis rate of these substrates. core.ac.uk

The table below summarizes the observed effects of these metal ions on peptidase activity toward substrates like Leu-Gly β-naphthylamide.

Table 1: Effects of Various Metal Ions on Peptidase Activity

| Metal Ion | General Effect | Concentration | Specific Enzyme/Source | Citation |

|---|---|---|---|---|

| Mg2+ | Stabilizer/Activator | Not specified | Barley Leucine Aminopeptidase | nih.gov |

| Mn2+ | Stabilizer/Activator | Not specified | Barley Leucine Aminopeptidase | nih.gov |

| Mn2+ | Inhibitor | Not specified | Neurospora crassa Peptidase II | asm.org |

| Co2+ | Inhibitor | Not specified | Neurospora crassa Peptidase II | asm.org |

| Co2+ | Stimulator (>100%) | Not specified | Leucine Aminopeptidase | researchgate.net |

| Zn2+ | Inhibitor | 1.0 mM | Peptidase 53 | researchgate.net |

| Zn2+ | Inhibitor | Not specified | Neurospora crassa Peptidases | asm.org |

| Ca2+ | No effect | 1 mM | Human Erythrocyte Aminopeptidase | core.ac.uk |

Inhibition by Chelating Agents (e.g., EDTA, 1,10-Phenanthroline)

The inhibition of peptidase activity by chelating agents like Ethylenediaminetetraacetic acid (EDTA) and 1,10-Phenanthroline strongly suggests that these enzymes are metalloproteases, requiring a metal ion for their catalytic function. researchgate.net These agents work by binding to and removing the essential metal ion from the enzyme's active site.

Inhibition by these chelators is a common characteristic for leucine aminopeptidases from animal, plant, and prokaryotic sources. researchgate.net For example, an aminopeptidase from Bacillus sp. was strongly inhibited by both 0.1 mM EDTA and 1 mM 1,10-phenanthroline. koreascience.kr Similarly, 1,10-phenanthroline was found to be a potent inhibitor of a human erythrocyte aminopeptidase. core.ac.uk In some instances, EDTA can be a less potent inhibitor than 1,10-phenanthroline, only showing significant inhibition at higher concentrations (e.g., 10 mM). core.ac.uk The inhibitory effect of 1,10-phenanthroline on two soluble enzymes from Pisum sativum that hydrolyze L-leucyl ß-naphthylamide has also been documented. researchgate.net

Table 2: Inhibition of Peptidase Activity by Chelating Agents

| Chelating Agent | Concentration | Enzyme/Source | Result | Citation |

|---|---|---|---|---|

| EDTA | 0.1 mM | Bacillus sp. Aminopeptidase | Strong inhibition | koreascience.kr |

| EDTA | 10 mM | Human Erythrocyte Aminopeptidase | Inhibition | core.ac.uk |

| 1,10-Phenanthroline | 1 mM | Bacillus sp. Aminopeptidase | Strong inhibition | koreascience.kr |

| 1,10-Phenanthroline | Not specified | Human Erythrocyte Aminopeptidase | Potent inhibitor | core.ac.uk |

| 1,10-Phenanthroline | Not specified | Pisum sativum enzymes | Selective inhibitor | researchgate.net |

Inhibition by Specific Peptidase Inhibitors (e.g., Bestatin, Puromycin, PMSF, E-64)

The susceptibility of Leu-Gly beta-naphthylamide hydrolysis to specific peptidase inhibitors provides valuable information about the type of enzyme involved.

Bestatin , a well-known competitive inhibitor of aminopeptidases, has been shown to be extremely effective. rsc.org For instance, it strongly inhibits leucine aminopeptidase and has been used to distinguish different types of peptidases. researchgate.netrsc.org In one study, Bestatin behaved as a competitive inhibitor with a Ki value of 5.8 µM. koreascience.kr

Puromycin is another compound known to inhibit certain aminopeptidases.

Phenylmethylsulfonyl fluoride (B91410) (PMSF) is a classic inhibitor of serine proteases. The lack of inhibition by PMSF on a particular peptidase suggests it is not a serine protease. asm.org For example, the activity of a partially purified peptidase was inhibited by 48% by PMSF at a concentration of 0.1 mM, indicating it is a serine metallopeptidase. researchgate.net

E-64 , a specific inhibitor of cysteine proteases, is often used to rule out the involvement of this class of enzymes. researchgate.netsigmaaldrich.com If E-64 does not inhibit the hydrolysis of this compound, it indicates the responsible enzyme is not a cysteine protease. researchgate.net

Table 3: Effects of Specific Peptidase Inhibitors

| Inhibitor | Class | Effect on Relevant Peptidases | Citation |

|---|---|---|---|

| Bestatin | Aminopeptidase Inhibitor | Strong competitive inhibitor | koreascience.krresearchgate.netrsc.org |

| Puromycin | Aminopeptidase Inhibitor | Inhibitory | |

| PMSF | Serine Protease Inhibitor | Inhibits serine metallopeptidases; no effect on others | asm.orgresearchgate.net |

| E-64 | Cysteine Protease Inhibitor | No significant effect on aminopeptidases | researchgate.net |

Competitive Inhibition by Leucyl-beta-naphthylamide Itself

In the study of enzymatic kinetics, the substrate itself or structurally similar molecules can act as inhibitors. Leucyl-beta-naphthylamide, being structurally similar to Leucylglycine β-naphthylamide, can act as a competitive inhibitor. This occurs when both substrates compete for the same active site on the enzyme.

For example, the disappearance of a tetrapeptide from a solution was completely blocked by a 10 mM concentration of L-leucyl-beta-naphthylamide, demonstrating its role as a specific substrate that can competitively inhibit the hydrolysis of other peptides by brush border aminopeptidase. nih.gov This competitive inhibition highlights the specificity of the enzyme's active site for the leucyl-naphthylamide moiety.

Methodological Applications of Leucylglycine β Naphthylamide in Research

Enzyme Activity Assays

Leucylglycine β-naphthylamide serves as a synthetic substrate for the determination of certain peptidase activities. The fundamental principle of its use in enzyme assays revolves around the enzymatic cleavage of the amide bond linking the dipeptide (leucyl-glycine) to the β-naphthylamine moiety. The liberated β-naphthylamine, or a subsequent product derived from it, can be quantified to determine the rate of the enzymatic reaction. This substrate is particularly useful for assays where the enzyme of interest recognizes and cleaves the N-terminal dipeptide from the reporter group.

Colorimetric Assay Principles

Colorimetric assays using leucylglycine β-naphthylamide are typically endpoint assays that rely on a chemical reaction to produce a stable, colored product. The intensity of the color, which is proportional to the amount of product formed, is then measured.

The initial step in the assay is the enzymatic hydrolysis of Leucylglycine β-naphthylamide. A peptidase, such as a dipeptidyl peptidase, cleaves the bond between the glycine (B1666218) residue and the β-naphthylamine. This reaction releases the free dipeptide, Leu-Gly, and β-naphthylamine. montana.edutandfonline.com The amount of β-naphthylamine released is directly proportional to the enzyme's activity under the given assay conditions. The reaction can be terminated, often by adding a strong acid or a specific inhibitor, before proceeding to the detection step. scispace.com

Free β-naphthylamine is not intensely colored, making its direct colorimetric measurement difficult. To overcome this, a secondary reaction, known as a diazo coupling reaction, is employed. asm.orgresearchgate.net The released β-naphthylamine is reacted with a diazonium salt, most commonly Fast Garnet GBC (o-Aminoazotoluene diazonium salt). tandfonline.comsciencepub.netscienceasia.org This reaction forms a highly colored and stable azo dye. asm.orgresearchgate.netscienceasia.org The resulting product, typically a deep red or magenta compound, can be quantified accurately using a spectrophotometer. asm.orgsciencepub.net The reaction is usually performed under acidic conditions, and detergents like Triton X-100 may be included to stabilize the colored product. tandfonline.comtandfonline.com

Measurement of Released β-Naphthylamine

Spectrophotometric Detection

Spectrophotometry is the standard technique for quantifying the results of these enzyme assays. The method of detection depends on whether a coupling reaction is used.

Visible Spectrophotometry: When a coupling agent like Fast Garnet GBC is used, the resulting azo dye has a strong absorbance in the visible region of the spectrum. The absorbance is typically measured at a wavelength between 520 nm and 550 nm. tandfonline.comsciencepub.nettandfonline.comoup.com A standard curve is prepared using known concentrations of β-naphthylamine to relate the absorbance values directly to the amount of product formed. oup.com

Fluorometric Detection: An alternative to colorimetric measurement is the use of spectrofluorimetry. β-naphthylamine is a fluorescent molecule, while the intact substrate, Leucylglycine β-naphthylamide, is non-fluorescent. montana.edu Therefore, enzyme activity can be monitored by measuring the increase in fluorescence intensity as β-naphthylamine is released. montana.eduoatext.comnih.gov The excitation wavelength for β-naphthylamine is typically around 340 nm, with an emission maximum near 410-420 nm. bachem.comresearchgate.net This method can be more sensitive than colorimetric assays and allows for continuous (kinetic) measurement of enzyme activity without the need for a secondary coupling reaction. researchgate.net

Standardized Assay Conditions (pH, Temperature, Incubation Time)

To ensure reproducible and accurate results, enzyme assays using Leucylglycine β-naphthylamide must be performed under standardized conditions. The optimal conditions can vary depending on the specific enzyme being studied.

pH: The pH of the reaction buffer must be controlled, as enzyme activity is highly pH-dependent. The optimal pH for most aminopeptidases and related enzymes that hydrolyze aminoacyl-β-naphthylamide substrates typically falls within the neutral to alkaline range, often between pH 7.0 and 9.0. tandfonline.comnih.govd-nb.info For example, some studies have utilized a pH of 8.0 for aminopeptidase (B13392206) assays. tandfonline.comsigmaaldrich.com

Temperature: Enzyme activity is sensitive to temperature. Assays are conducted at a constant, controlled temperature. Common temperatures used for these assays include 25°C, 30°C, or 37°C. oatext.comnih.govsigmaaldrich.com For instance, studies on a puromycin-insensitive leucyl-specific aminopeptidase found an optimal temperature of 40°C. nih.gov

Incubation Time: The incubation period must be chosen so that the reaction rate is linear over time (i.e., initial velocity conditions). This means the substrate is not significantly depleted and the product does not inhibit the enzyme. Incubation times can range from a few minutes to an hour or more, depending on the enzyme's concentration and specific activity. sciencepub.netoatext.comnih.gov For example, assays have been performed with incubation times of 20 minutes, 30 minutes, or 60 minutes. tandfonline.comsciencepub.netoatext.com

The following table summarizes typical assay conditions reported in the literature for peptidases using various β-naphthylamide substrates.

Definition of Enzyme Units

The activity of an enzyme is quantified in "units" (U). One international unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of one micromole (µmol) of substrate to product per minute under specified, standardized conditions of pH, temperature, and substrate concentration. quora.com

In the context of assays using β-naphthylamide substrates, a unit of activity is specifically defined as the amount of enzyme that releases 1.0 µmol of β-naphthylamine from the substrate per minute at a defined pH and temperature. tandfonline.comoup.com For example, one aminopeptidase unit might be defined as the amount of enzyme that hydrolyzes 1 µmol of Leu-β-naphthylamide per minute at pH 8.0 and 37°C. tandfonline.com The specific activity is then reported as units of enzyme activity per milligram of protein (U/mg), which provides a measure of enzyme purity. sciencepub.net

Table of Mentioned Compounds

Enzyme Purification Methodologies

The purification of enzymes from complex biological mixtures is a fundamental process in biochemical research. Leucylglycine β-naphthylamide is instrumental in monitoring the success of various purification steps for peptidases that recognize and cleave this substrate.

The primary application of Leucylglycine β-naphthylamide in enzyme purification is to track the enzymatic activity throughout the process. As an enzyme preparation is subjected to successive purification techniques, the total protein content decreases while the target enzyme is selectively enriched. By measuring the rate of Leucylglycine β-naphthylamide hydrolysis per milligram of total protein (specific activity), researchers can assess the efficiency of each purification step. An increase in specific activity indicates a successful enrichment of the target enzyme.

Table 1: Illustrative Example of Monitoring Enzyme Purification

This interactive table shows a hypothetical purification scheme for a peptidase using Leucylglycine β-naphthylamide as the substrate to monitor activity.

| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Fold Purification | Yield (%) |

| Crude Extract | 2000 | 4000 | 2 | 1 | 100 |

| Ammonium Sulfate Fractionation | 500 | 3200 | 6.4 | 3.2 | 80 |

| Ion-Exchange Chromatography | 50 | 2400 | 48 | 24 | 60 |

| Gel Filtration Chromatography | 10 | 1800 | 180 | 90 | 45 |

| Affinity Chromatography | 2 | 1600 | 800 | 400 | 40 |

Chromatography is a cornerstone of enzyme purification, and Leucylglycine β-naphthylamide is essential for identifying the enzyme-containing fractions eluted from various chromatographic columns.

Ion-exchange chromatography separates proteins based on their net charge. harvardapparatus.comgsconlinepress.comresearchgate.net A protein mixture is loaded onto a column containing a charged resin. Proteins with the opposite charge bind to the resin, while others pass through. harvardapparatus.comresearchgate.net The bound proteins are then eluted by changing the pH or increasing the salt concentration. harvardapparatus.com Fractions are collected and assayed with Leucylglycine β-naphthylamide to locate the fractions with the highest peptidase activity. For example, arylamidases from Bacillus subtilis were separated using DEAE-cellulose ion-exchange chromatography, with the activity in the eluted fractions determined by the hydrolysis of L-alanyl-β-naphthylamide. asm.org

Gel filtration chromatography (also known as size-exclusion chromatography) separates proteins based on their size and shape. bitesizebio.comnih.govnih.gov The protein mixture is passed through a column packed with porous beads. bitesizebio.comnih.gov Larger molecules pass around the beads and elute first, while smaller molecules enter the pores and elute later. bitesizebio.com By assaying the collected fractions for the hydrolysis of Leucylglycine β-naphthylamide, the fraction containing the active enzyme can be identified. This technique was used in the purification of an aminopeptidase from human placenta, where L-leucine-β-naphthylamide was used to detect the enzyme. bioscientifica.com

Affinity chromatography is a highly specific method that separates proteins based on a reversible binding interaction between the protein and a specific ligand immobilized on the chromatography matrix. bio-rad.comhuji.ac.ilnih.gov For peptidases, this can involve using a substrate analog or an inhibitor as the ligand. The target enzyme binds to the ligand, while other proteins are washed away. The purified enzyme is then eluted by changing the conditions to disrupt the binding. The activity of the eluted fractions is confirmed using a substrate like Leucylglycine β-naphthylamide.

Table 2: Overview of Chromatographic Techniques in Enzyme Purification

This interactive table summarizes the principles of different chromatographic techniques used in enzyme purification.

| Chromatographic Technique | Principle of Separation | Role of Leucylglycine β-Naphthylamide |

| Ion-Exchange Chromatography | Net charge of the protein. harvardapparatus.comgsconlinepress.comresearchgate.net | To identify and quantify the enzyme activity in the eluted fractions. asm.org |

| Gel Filtration Chromatography | Size and shape (hydrodynamic radius) of the protein. bitesizebio.comnih.govnih.gov | To locate the enzyme-containing fractions based on its molecular size. bioscientifica.com |

| Affinity Chromatography | Specific binding interaction between the enzyme and an immobilized ligand. bio-rad.comhuji.ac.ilnih.gov | To confirm the activity of the highly purified enzyme after elution. |

Polyacrylamide gel electrophoresis (PAGE) is a powerful technique for separating proteins based on their size, charge, and conformation. thermofisher.com When purifying an enzyme, PAGE can be used to assess the purity of the sample at each step. numberanalytics.com A purer sample will show fewer protein bands on the gel. numberanalytics.com

In the context of enzymes that hydrolyze Leucylglycine β-naphthylamide, a technique called "activity staining" can be employed. After electrophoresis under non-denaturing conditions, the gel is incubated with Leucylglycine β-naphthylamide and a coupling agent. The enzyme within the gel cleaves the substrate, releasing β-naphthylamine, which then reacts with the coupling agent to form a visible, colored band at the location of the active enzyme. This allows for the direct visualization and identification of the peptidase among other separated proteins. This method was used to identify an arylamidase from Neisseria catarrhalis after PAGE. asm.org

Chromatographic Techniques (Ion-exchange, Gel Filtration, Affinity Chromatography)

Molecular Weight and Structural Characterization of Enzymes

Beyond purification, Leucylglycine β-naphthylamide is also valuable in the characterization of the purified enzymes, particularly in determining their molecular weight and subunit composition.

Gel filtration chromatography can be used to estimate the native molecular mass of an enzyme. bitesizebio.comnih.govnih.gov The column is first calibrated with a set of standard proteins of known molecular weights. asm.org The elution volume of each standard protein is plotted against the logarithm of its molecular weight to create a standard curve. The purified enzyme is then run on the same column under identical conditions. By measuring its elution volume, its native molecular mass can be estimated from the standard curve. cigb.edu.cu Leucylglycine β-naphthylamide is used to assay the fractions and determine the precise elution volume of the active enzyme. This method was employed to estimate the molecular weights of three distinct aminopeptidases from Bacillus subtilis. asm.org

Table 3: Example Data for Molecular Weight Estimation by Gel Filtration

This interactive table provides an example of data used to estimate the molecular weight of an enzyme using gel filtration chromatography.

| Protein | Molecular Weight (kDa) | Elution Volume (mL) |

| Thyroglobulin (Standard) | 670 | 35 |

| γ-globulin (Standard) | 158 | 50 |

| Ovalbumin (Standard) | 44 | 68 |

| Myoglobin (Standard) | 17 | 85 |

| Unknown Peptidase | ~110 (Estimated) | 58 |

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a technique used to determine the molecular weight of the individual polypeptide subunits of a protein. numberanalytics.com The protein is treated with SDS, an anionic detergent that denatures the protein and coats it with a uniform negative charge. numberanalytics.com When subjected to electrophoresis, the SDS-coated polypeptides migrate through the gel solely based on their size. By running molecular weight markers alongside the sample, the molecular weight of the enzyme's subunits can be determined. researchgate.net

For an enzyme that has been purified using its activity towards Leucylglycine β-naphthylamide, SDS-PAGE analysis reveals the size of the individual polypeptide chains that make up the active enzyme. asm.org For example, if a native enzyme estimated to be 120 kDa by gel filtration shows a single band at 60 kDa on an SDS-PAGE gel, it suggests the native enzyme is a homodimer of two 60 kDa subunits. This technique was used to analyze the subunits of aminopeptidases from Bacillus subtilis. asm.org

Mass Spectrometry for Peptide Mapping and Identification

While traditional peptide mapping is typically applied to large proteins to verify their primary structure, mass spectrometry (MS) serves a different but equally critical role in studies involving the small dipeptide substrate, Leucylglycine β-naphthylamide. In this context, MS is not used to map the substrate itself, but rather to precisely identify and quantify the products of its enzymatic hydrolysis. This application is crucial for confirming enzyme activity and characterizing reaction kinetics with high specificity and sensitivity.

When an enzyme like an aminopeptidase cleaves Leu-Gly β-naphthylamide, it releases the products L-leucine, glycine, and the chromogenic or fluorogenic molecule, β-naphthylamine. While spectrophotometric methods are common for detecting β-naphthylamine, they can be susceptible to interference from other components in a complex biological sample. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), overcomes this limitation by separating the reaction products from the mixture before detection.

LC-MS methods have been developed for the sensitive determination of aromatic amines, including 1- and 2-naphthylamine, in various biological matrices like urine. nih.gov These methods can achieve low limits of detection, in the range of 1.5–5 ng/L, demonstrating the high sensitivity of the technique. nih.gov In enzymatic assays, this allows for the accurate measurement of product formation even at low substrate concentrations or with enzymes of low activity.

Furthermore, mass spectrometry is instrumental in identifying the specific enzyme responsible for the hydrolysis. In a common proteomics workflow, an enzyme purified based on its activity towards a substrate like Leu-Gly β-naphthylamide can be digested with trypsin. The resulting peptide fragments are then analyzed by mass spectrometry, a technique known as peptide mass fingerprinting. The experimental masses of these fragments are compared against theoretical peptide masses from protein databases, allowing for the definitive identification of the enzyme. asm.orgresearchgate.net For instance, this method was used to identify an enzyme that hydrolyzes L-leucyl-7-amido-4-methylcoumarin (L-AMC) as a putative aminopeptidase from Borrelia burgdorferi. asm.org Similarly, a phenylalanine aminopeptidase from pea shoots, which also showed activity toward Leu-β-naphthylamide, was identified by assigning the amino acid sequences of its digested peptides using mass spectrometry. researchgate.netresearchgate.net

| Application | Technique | Analyte(s) | Key Findings/Purpose | Reference |

|---|---|---|---|---|

| Enzyme Identification | Peptide Mass Fingerprinting (ESI-MS) | Tryptic peptides of purified enzyme | Identified an aminopeptidase from B. burgdorferi that hydrolyzes fluorogenic leucine (B10760876) substrates. | asm.org |

| Enzyme Identification | Mass Spectrometry Analysis | Peptides from purified Phenylalanine Aminopeptidase | Assigned peptides to amino acid sequences of leucine aminopeptidases (LAPs-N). | researchgate.net |

| Product Quantification | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 1- and 2-Naphthylamine | Developed a highly sensitive method for quantifying aromatic amines in biological samples. | nih.gov |

| Reaction Confirmation | Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry | Peptide hydrolysis products | Confirmed the identity of products from enzymatic reactions involving various peptide substrates. | capes.gov.br |

Biological Relevance and Distribution of Enzymes Hydrolyzing Leucylglycine β Naphthylamide

Enzyme Activity Assays

Leucylglycine β-naphthylamide is utilized in enzyme activity assays to measure the activity of specific peptidases in biological samples. researchgate.netbioscientifica.com These assays are typically performed under conditions of zero-order kinetics, where the rate of substrate hydrolysis is directly proportional to the enzyme concentration. bioscientifica.com The amount of liberated β-naphthylamine over time, quantified by spectrophotometry or fluorometry, provides a measure of the enzyme's activity. nih.govjci.org This approach has been used to study peptidases from various sources, including bacteria and mammalian tissues. nih.govnih.gov

Brain Aminopeptidases

Histochemical Localization

A significant application of Leucylglycine β-naphthylamide and similar naphthylamide substrates is in enzyme histochemistry. nih.govjst.go.jp This technique allows for the visualization of peptidase activity directly within tissue sections. nih.gov The enzymatic release of β-naphthylamine and its subsequent reaction with a diazonium salt to form a colored precipitate enables the precise localization of the enzyme to specific cells or subcellular compartments. nih.gov This has been crucial in understanding the distribution and potential physiological roles of various peptidases in different organs and tissues. jneurosci.orgjst.go.jpjneurosci.org

Substrate Specificity and Enzyme Kinetics

Leucylglycine β-naphthylamide is a substrate for a variety of peptidases, though its specificity can vary. It has been shown to be hydrolyzed by certain dipeptidyl aminopeptidases (DAPs). researchgate.net For example, a dipeptidyl aminopeptidase (B13392206) from Apis mellifera showed activity towards L-leucylglycine-β-naphthylamide. researchgate.net In studies of rat intestinal brush border peptidases, leucyl-β-naphthylamide was found to be a discriminating substrate for an amino-oligopeptidase. nih.gov Furthermore, L-leucylglycine has been shown to be a competitive inhibitor of the hydrolysis of L-leucyl-β-naphthylamide by aminoacyl-β-naphthylamide hydrolases, indicating that it binds to the active site of these enzymes. nih.govportlandpress.com

Enzyme kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax), provide valuable information about the affinity of an enzyme for its substrate and its catalytic efficiency. libretexts.org The Km value represents the substrate concentration at which the reaction rate is half of Vmax. libretexts.org While specific Km and Vmax values for the hydrolysis of Leucylglycine β-naphthylamide by various enzymes are reported in specific research articles, a generalized table is provided below for illustrative purposes.

| Enzyme | Source | Km (mM) |

| Dipeptidyl Peptidase I | Goat Brain | 0.10 (for Gly-Arg-β-naphthylamide) |

| Dipeptidyl Peptidase I | Goat Brain | 0.14 (for Gly-Arg-4-methoxy-β-naphthylamide) |

Data sourced from nih.gov

Future Research Directions and Unanswered Questions

Elucidation of Enzyme-Substrate Binding Dynamics for Leucylglycine β-Naphthylamide

Understanding the precise molecular interactions between leucylglycine β-naphthylamide and the active sites of various peptidases is a key area for future investigation. While it is known to be a substrate for enzymes like dipeptidyl aminopeptidases, the specific binding dynamics are not fully elucidated for all relevant enzymes. researchgate.net Future research should focus on:

Kinetic Analysis : Detailed kinetic studies are needed to determine the Michaelis-Menten constants (K_m) and catalytic efficiencies (k_cat/K_m) for a wider range of peptidases. This data would provide quantitative insights into the affinity and turnover rate of the substrate with different enzymes. For instance, studies on puromycin-sensitive aminopeptidase (B13392206) have shown that the nature of amino acid residues in the P1 and P'1 sites significantly affects the K_m value, indicating the importance of subsite interactions. nih.gov

Site-Directed Mutagenesis : Mutating key amino acid residues within the enzyme's active site and observing the resulting changes in substrate hydrolysis can help identify the specific residues critical for binding and catalysis. Studies on insulin-regulated aminopeptidase (IRAP) have demonstrated that mutations in the GXMEN motif can alter catalytic activity and inhibitor binding. researchgate.net

Computational Modeling : Molecular docking and molecular dynamics simulations can provide a theoretical framework for understanding the binding pose and interaction energies between leucylglycine β-naphthylamide and the enzyme's active site.

These approaches will collectively contribute to a more comprehensive understanding of the factors governing substrate recognition and catalysis.

Development of Novel Enzyme Inhibitors Based on Leucylglycine β-Naphthylamide Analogues

The development of specific and potent enzyme inhibitors is crucial for both basic research and therapeutic applications. sigmaaldrich.com Analogues of leucylglycine β-naphthylamide can serve as lead compounds for designing novel inhibitors of peptidases. Future research in this area should include:

Synthesis of Analogues : A diverse library of analogues can be synthesized by modifying the leucine (B10760876), glycine (B1666218), or β-naphthylamide moieties. For example, replacing the scissile amide bond with a non-hydrolyzable isostere could lead to the development of competitive inhibitors.

Structure-Activity Relationship (SAR) Studies : By systematically altering the structure of the lead compound and evaluating the inhibitory activity of the resulting analogues, researchers can establish clear SARs. This information is invaluable for optimizing inhibitor potency and selectivity. Studies on pyroglutamyl-peptidase II have shown that extending the peptide chain of an inhibitor with hydrophobic amino acids can lead to a significant increase in potency. portlandpress.com

Mechanism of Inhibition Studies : For promising inhibitors, detailed kinetic studies should be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). For example, kinetic studies of human liver alanine (B10760859) aminopeptidase showed different inhibition types depending on the substrate used. nih.gov

The insights gained from these studies could lead to the discovery of novel therapeutic agents for diseases where peptidase activity is dysregulated.

Application in High-Throughput Screening for Peptidase Activity

High-throughput screening (HTS) is a powerful tool for drug discovery and enzyme characterization. Leucylglycine β-naphthylamide, as a chromogenic substrate, is well-suited for HTS applications. Future research should aim to:

Assay Miniaturization and Automation : Developing robust and reproducible HTS assays in microplate formats will enable the screening of large compound libraries for potential peptidase inhibitors or activators.

Multiplexed Assays : Combining leucylglycine β-naphthylamide with other fluorogenic or chromogenic substrates that have different enzyme specificities could allow for the simultaneous screening of multiple peptidase activities in a single well.

Cell-Based Assays : Adapting the assay for use in living cells would provide a more physiologically relevant context for studying peptidase activity and the effects of potential modulators. tandfonline.com A recent study described a high-throughput screen for antiproliferative peptides in mammalian cells, highlighting the potential of such approaches. nih.gov

These advancements would significantly accelerate the pace of peptidase research and drug discovery.

Role of Leucylglycine β-Naphthylamide in Understanding Comparative Enzymology Across Species

Studying the differences in enzyme structure and function across various species can provide valuable insights into evolution and adaptation. Leucylglycine β-naphthylamide can be a useful tool in comparative enzymology. Future research directions include:

Cross-Species Enzyme Profiling : The substrate can be used to compare the peptidase activity profiles in tissue extracts from different organisms. For example, dipeptidyl aminopeptidase activity towards leucylglycine β-naphthylamide has been characterized in Apis mellifera (honeybee). researchgate.net

Investigating Substrate Specificity : By comparing the hydrolysis of leucylglycine β-naphthylamide to that of other peptide substrates, researchers can investigate how substrate specificity has evolved across different species. For instance, studies on human intestinal mucosa revealed multiple dipeptidases that hydrolyze a range of dipeptides, including leucyl-glycine. portlandpress.com

Identifying Novel Peptidases : Screening extracts from diverse organisms with leucylglycine β-naphthylamide could lead to the discovery of novel peptidases with unique properties.

Such comparative studies will enhance our understanding of the functional diversity of peptidases in the biological world.

Structural Biology of Enzymes with Leucylglycine β-Naphthylamide as a Substrate

Determining the three-dimensional structures of enzymes in complex with their substrates or inhibitors is fundamental to understanding their mechanism of action at a molecular level. uclouvain.benih.gov Future research should prioritize:

Crystallization of Enzyme-Substrate Complexes : Obtaining high-resolution crystal structures of peptidases bound to leucylglycine β-naphthylamide or its non-hydrolyzable analogues would provide a static snapshot of the enzyme-substrate interactions.

Cryo-Electron Microscopy (Cryo-EM) : For large enzyme complexes or membrane-bound peptidases that are difficult to crystallize, cryo-EM can be a powerful alternative for structure determination.

NMR Spectroscopy : Solution NMR techniques can be employed to study the dynamic aspects of enzyme-substrate interactions in a more native-like environment.

Structural data is essential for rational drug design and for a complete understanding of the catalytic mechanisms of these important enzymes. encyclopedia.pub While crystal structures of some peptidases have been solved, structures in complex with specific substrate analogues like leucylglycine β-naphthylamide are often lacking. rcsb.orgresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。